6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of fluorinated anilines with three-carbon reagents . Another approach involves the use of fluorine-containing benzoyl derivatives or their nicotinoyl analogs as building blocks . The key intermediates in these reactions are often benzoyl- or pyridinoyl acrylates, which undergo cyclization under specific conditions such as heating in DMF (dimethylformamide) in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity . The compound’s fluorine atoms enhance its binding affinity to the target enzyme, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid: A widely used fluoroquinolone antibiotic.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: An antimalarial drug.
Flosequinan: A drug used for the treatment of heart diseases.
Uniqueness
6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
Molecular Formula |
C11H5F4NO3 |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
6-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO3/c12-4-1-5-8(7(2-4)11(13,14)15)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI Key |
MNOTXNHMXLMOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
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